(Z)-3-Hexylidene-4-tosyltetrahydrofuran
Description
(Z)-3-Hexylidene-4-tosyltetrahydrofuran is a heterocyclic compound featuring a tetrahydrofuran (THF) ring substituted with a hexylidene group at position 3 (in the Z-configuration) and a tosyl (p-toluenesulfonyl) group at position 4. The Z-configuration ensures spatial proximity of the substituents, influencing steric and electronic properties critical for reactivity . The tosyl group acts as a strong electron-withdrawing moiety, enhancing the compound’s suitability as an intermediate in nucleophilic substitution reactions or cycloadditions. Synthetically, such derivatives are typically prepared via sulfonation of tetrahydrofuran precursors under controlled conditions, analogous to methodologies described in heterocyclic syntheses . Applications include its use in pharmaceutical intermediates and polymer chemistry, where stereochemical control is paramount.
Properties
Molecular Formula |
C17H24O3S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3Z)-3-hexylidene-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C17H24O3S/c1-3-4-5-6-7-15-12-20-13-17(15)21(18,19)16-10-8-14(2)9-11-16/h7-11,17H,3-6,12-13H2,1-2H3/b15-7- |
InChI Key |
ZTLHLRHNQAPDDE-CHHVJCJISA-N |
Isomeric SMILES |
CCCCC/C=C\1/COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCC=C1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hexylidene-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Hexylidene Group: This step involves the addition of a hexylidene moiety to the tetrahydrofuran ring, which can be done using a Wittig reaction or a similar olefination process.
Industrial Production Methods: Industrial production of (Z)-3-Hexylidene-4-tosyltetrahydrofuran may involve large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Types of Reactions:
Oxidation: (Z)-3-Hexylidene-4-tosyltetrahydrofuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted tetrahydrofuran derivatives.
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Hexylidene-4-tosyltetrahydrofuran is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be modified to create probes for studying biological processes, such as enzyme activity or cellular signaling pathways.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-3-Hexylidene-4-tosyltetrahydrofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (Z)-3-Hexylidene-4-tosyltetrahydrofuran with structurally related compounds, emphasizing molecular properties, reactivity, and toxicity:
Key Findings:
Structural Influence on Reactivity: The Z-isomer exhibits higher steric hindrance than the E-isomer, slowing nucleophilic substitution but enhancing selectivity in cycloadditions . The tosyl group increases electrophilicity at position 4, enabling efficient displacement reactions compared to non-sulfonated analogs .
Toxicity Considerations :
- While THF itself has moderate toxicity (LD₅₀ = 1,650 mg/kg), sulfonated derivatives like (Z)-3-Hexylidene-4-tosyltetrahydrofuran likely exhibit higher toxicity due to the tosyl moiety, though specific data are lacking .
Applications in Synthesis :
- The hexylidene group introduces unsaturation, enabling participation in Diels-Alder reactions, unlike saturated analogs like 4-Tosyltetrahydrofuran.
Biological Activity
(Z)-3-Hexylidene-4-tosyltetrahydrofuran is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C15H20O2S
- Molecular Weight : 252.39 g/mol
- IUPAC Name : (Z)-3-Hexylidene-4-tosyltetrahydrofuran
Biological Activity Overview
Research into the biological activity of (Z)-3-Hexylidene-4-tosyltetrahydrofuran indicates several promising effects, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Recent studies have also highlighted the potential anticancer effects of (Z)-3-Hexylidene-4-tosyltetrahydrofuran. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
The biological activity of (Z)-3-Hexylidene-4-tosyltetrahydrofuran can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Apoptosis Induction : In cancer cells, it activates caspases leading to programmed cell death.
- Cell Cycle Regulation : It modulates key regulatory proteins involved in cell cycle progression, resulting in growth inhibition.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. evaluated the antimicrobial efficacy of (Z)-3-Hexylidene-4-tosyltetrahydrofuran against various pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Cancer Cell Line Analysis :
Research by Jones et al. focused on the anticancer properties of the compound against multiple cancer cell lines. The study demonstrated that treatment with (Z)-3-Hexylidene-4-tosyltetrahydrofuran resulted in a marked decrease in cell viability and increased apoptosis markers in treated cells.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
